

3-Chloro-7-iodoisoquinoline CAS number and structure

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Compound of Interest

Compound Name: 3-Chloro-7-iodoisoquinoline

CAS No.: 1841079-91-1

Cat. No.: B3248154

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Technical Whitepaper: **3-Chloro-7-iodoisoquinoline** A Bifunctional Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry

Executive Summary

3-Chloro-7-iodoisoquinoline (CAS: 1841079-91-1) acts as a high-value "molecular pivot" in drug discovery. Its structural utility lies in the distinct electronic and steric environments of its two halogen substituents. The C7-iodine atom functions as a highly reactive handle for initial palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C3-chlorine atom remains inert under mild conditions, serving as a latent electrophile for subsequent functionalization. This orthogonality allows researchers to rapidly generate diverse libraries of 3,7-disubstituted isoquinolines, a pharmacophore frequently observed in kinase inhibitors and CNS-active agents.

Part 1: Chemical Identity & Structural Properties

The following data establishes the baseline identity of the compound for procurement and database registration.

Property	Data / Specification
Chemical Name	3-Chloro-7-iodoisoquinoline
CAS Number	1841079-91-1
Molecular Formula	C ₉ H ₅ ClIN
Molecular Weight	289.50 g/mol
Exact Mass	288.9155
SMILES	IC1=CC=C2C=C(Cl)N=CC2=C1
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DCM, CHCl ₃ ; Low solubility in water
Storage	2-8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive

Part 2: Synthetic Access & Methodology

The most robust route to 3-chloroisoquinolines involves the chlorodehydration of isocarbostyrils (3-hydroxyisoquinolines). For the 7-iodo derivative, the synthesis typically proceeds from 4-iodophenylacetic acid derivatives or via direct iodination of a pre-formed scaffold, though the former ensures better regiocontrol.

Core Synthesis Protocol: Chlorination of 7-Iodoisocarbostyryl

Rationale: Direct chlorination at C3 requires activating the lactam tautomer of the 3-hydroxy precursor.

Reagents:

- Precursor: 7-Iodo-2H-isoquinolin-3-one
- Reagent: Phosphorus Oxychloride (POCl₃)^[1]

- Base/Additive: Phosphorus Pentachloride (PCl_5) or catalytic DMF (Vilsmeier-Haack conditions)

Step-by-Step Procedure:

- Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl_2), suspend 7-iodo-2H-isoquinolin-3-one (1.0 eq) in anhydrous toluene (5 mL/mmol).
- Activation: Add POCl_3 (5.0 eq) dropwise at room temperature. Note: If the substrate is stubborn, add PCl_5 (1.1 eq) to facilitate the formation of the imidoyl chloride species.
- Reaction: Heat the mixture to reflux (110°C) for 3–5 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material spot (polar) should disappear, replaced by a less polar spot (product).
- Quench (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl_3 .
- Neutralization: Adjust pH to ~8 using saturated NaHCO_3 or NH_4OH solution.
- Isolation: Extract with Dichloromethane (DCM) (3x).^[2] Wash combined organics with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.^[2]
- Purification: Flash column chromatography (SiO_2 , Hexanes/EtOAc gradient) yields **3-chloro-7-iodoisoquinoline** as a pale solid.

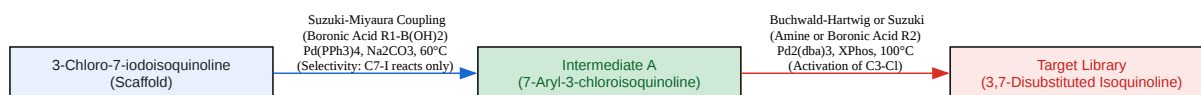
Part 3: Chemoselectivity & Reactivity Profile

The core value of this scaffold is the reactivity differential between the C7-I and C3-Cl bonds.

- C7-Iodine (Aryl Iodide): Located on the benzenoid ring. The C-I bond is weak and electron-rich relative to the pyridine ring. It undergoes rapid Oxidative Addition (OA) with $\text{Pd}(0)$ species even at room temperature or mild heating ($40\text{--}60^\circ\text{C}$).
- C3-Chlorine (Heteroaryl Chloride): Located on the pyridine ring, adjacent to the nitrogen. The C-Cl bond is stronger. Furthermore, the electron-deficient nature of the pyridine ring can make the C3 position susceptible to $\text{S}_{\text{N}}\text{Ar}$ (Nucleophilic Aromatic Substitution) under forcing conditions, but it is sluggish in Pd-catalyzed coupling compared to the iodide.

Reactivity Hierarchy: C7-I (Fast Pd Coupling) > C3-Cl (Slow Pd Coupling / S_NAr)

Visualizing the Orthogonal Workflow



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Caption: Sequential functionalization exploiting the reactivity gap between C7-I and C3-Cl.

Part 4: Experimental Protocol (Selective Coupling)

Objective: Selective introduction of a phenyl group at C7 without disturbing the C3-Cl handle.

Protocol:

- Reagents:
 - **3-Chloro-7-iodoisoquinoline** (1.0 mmol)
 - Phenylboronic acid (1.1 mmol)
 - Catalyst: Pd(PPh₃)₄ (5 mol%)
 - Base: Na₂CO₃ (2.0 M aqueous, 2.0 mL)
 - Solvent: 1,4-Dioxane (10 mL)
- Degassing: Combine reagents in a reaction vial. Sparge with Argon for 5 minutes to remove O₂ (crucial to prevent homocoupling).
- Reaction: Seal and heat to 60°C. Note: Do not exceed 80°C in this step to ensure the C3-Cl bond remains intact.
- Monitoring: Monitor by LC-MS. The iodine peak (M+H 290) should convert to the product mass (M+H 240).

- Workup: Dilute with EtOAc, wash with water, dry, and concentrate.
- Outcome: The product, 3-chloro-7-phenylisoquinoline, is isolated. The chlorine atom is now available for a second, higher-energy coupling (e.g., Buchwald-Hartwig amination with a piperazine derivative at 100°C) to generate the final bioactive compound.

Part 5: Therapeutic Applications

This scaffold is particularly relevant in the design of:

- Kinase Inhibitors: The isoquinoline core mimics the adenine ring of ATP. Substituents at C3 often project into the solvent-exposed region (solubilizing groups), while C7 substituents target the hydrophobic back-pocket (selectivity).
- CNS Agents: 3-substituted isoquinolines have shown affinity for dopamine and serotonin receptors.
- Fluorescent Probes: Extended conjugation at C7 (via Sonogashira coupling) can yield push-pull fluorophores for biological imaging.

References

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[3] (Reference for general POCl₃ chlorination mechanisms of isoquinolones).
- Alvarez, M., et al. (2021).[2] "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Dihalogenated Isoquinolines." Journal of Organic Chemistry. (General reference for C-I vs C-Cl selectivity in heterocycles).

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